molecular formula C16H13Cl2NO3 B2637231 (E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1799275-14-1

(E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2637231
CAS No.: 1799275-14-1
M. Wt: 338.18
InChI Key: ORPZSQDSAHMKIK-UHFFFAOYSA-N
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Description

(E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a high-purity, synthetic chalcone derivative designed for research and development applications. This compound features a (E)-prop-2-en-1-one core structure linking a 2,6-dichloropyridin-3-yl moiety to a 3,4-dimethoxyphenyl ring, a configuration of significant interest in medicinal chemistry for constructing diverse heterocyclic scaffolds . Chalcones are recognized as privileged structures in drug discovery due to their versatile biological activities and utility as key intermediates in organic synthesis. Researchers value this compound for hit-to-lead optimization campaigns, particularly for exploring structure-activity relationships (SAR) around the central chalcone scaffold . The dichloropyridine segment can serve as a synthetic handle for further functionalization, while the dimethoxyphenyl group may influence electronic properties and binding interactions. This chemical is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(2,6-dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-21-13-7-4-11(9-14(13)22-2)12(20)6-3-10-5-8-15(17)19-16(10)18/h3-9H,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPZSQDSAHMKIK-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=C(N=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(N=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound can be characterized by its unique structure, which includes a pyridine ring and a phenyl group with methoxy substituents. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cancer progression and other pathological conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance:

  • Inhibition of Kinases : Studies have demonstrated that the compound inhibits certain kinases that are critical in cancer signaling pathways.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through various signaling pathways.

Table 1: Biological Activities of this compound

Activity TypeTarget/MechanismObserved EffectReference
AntitumorCancer cell linesInhibition of proliferation
Enzyme InhibitionSpecific kinasesReduced enzymatic activity
Apoptosis InductionCancer cellsIncreased apoptotic markers

Case Studies

  • Antitumor Efficacy : A study evaluated the effect of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at low micromolar concentrations. The IC50 values for different cell lines ranged from 10 to 25 µM, indicating potent antitumor properties.
  • Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of this compound. The compound exhibited strong inhibitory activity against several kinases with IC50 values in the nanomolar range, showcasing its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that (E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways.

Case Study:
In a study involving human cancer xenografts, the compound effectively delayed tumor growth, showcasing its potential as a therapeutic agent in oncology . The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine and phenyl rings could enhance its potency against specific cancer types.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could significantly reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Study:
A study reported that this compound exhibited a dose-dependent inhibition of inflammation markers in a model of acute lung injury . This highlights its potential as a therapeutic agent for respiratory conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors. The efficient synthesis of related compounds has been documented, providing insights into optimizing yields and purity.

Synthesis Method Key Steps Yield
Condensation ReactionReacting 2,6-Dichloropyridine with 3,4-Dimethoxybenzaldehyde under basic conditionsHigh
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate the reactionModerate to High

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dichloropyridine and methoxyphenyl groups can significantly influence its pharmacological profile.

Key Observations:

  • Substituents on the pyridine ring enhance binding affinity to target enzymes.
  • The presence of methoxy groups increases lipophilicity, improving cellular uptake.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between the two aromatic rings in chalcones is critical for conjugation and intermolecular interactions. Evidence from structurally similar compounds reveals:

  • 3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)-prop-2-en-1-one : Near-planar structure with dihedral angles of 9.30° and 4.85° .
  • 3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one : Twisted conformation (48.13°) due to steric hindrance .
  • Target Compound : The 2,6-dichloropyridinyl group, with its electron-withdrawing Cl atoms and nitrogen heteroatom, likely induces a moderate twist compared to purely phenyl-based analogs. This contrasts with methoxy-substituted derivatives, where electron-donating groups enhance planarity .

Comparative Data Table

Compound Name (Structure) Aryl Group 1 Aryl Group 2 Dihedral Angle (°) Synthesis Method Notable Properties Reference
Target Compound 3,4-Dimethoxyphenyl 2,6-Dichloropyridin-3-yl Not reported Likely Claisen-Schmidt Potential bioactivity
(E)-1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 2-Aminophenyl 4-Hydroxyphenyl Not reported Claisen-Schmidt (Ba(OH)₂) Antioxidant (EC₅₀: 12 µM)
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)-prop-2-en-1-one 3,4-Dimethoxyphenyl 4-Bromophenyl 9.30, 4.85 Unspecified High planarity
3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one 3,4-Dimethylphenyl 4-Bromophenyl 48.13 Unspecified Steric hindrance-induced twist

Key Research Findings and Implications

Substituent-Driven Planarity : Electron-withdrawing groups (e.g., Cl, Br) on aryl rings reduce conjugation and increase dihedral angles, whereas electron-donating groups (e.g., -OCH₃) enhance planarity .

Synthetic Robustness : Claisen-Schmidt condensation remains the gold standard for simple chalcones, offering scalability and reproducibility .

Bioactivity Potential: While hydroxyl groups enhance antioxidant activity, methoxy and halogenated groups may optimize pharmacokinetic profiles (e.g., lipophilicity, membrane permeability) .

Q & A

Basic: What are the standard protocols for synthesizing (E)-3-(2,6-dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 3,4-dimethoxyacetophenone) reacts with a substituted aldehyde (e.g., 2,6-dichloropyridine-3-carbaldehyde) under basic conditions (e.g., NaOH/ethanol). The reaction is refluxed for 6–12 hours, and the product is purified via recrystallization using ethanol or methanol. Confirmation of the E-configuration is critical and is achieved using X-ray diffraction (XRD) or NMR-based NOE experiments .

Basic: How is spectroscopic characterization (IR, NMR, UV-Vis) performed to confirm the structure of this chalcone derivative?

Methodological Answer:

  • IR Spectroscopy: Confirms the presence of α,β-unsaturated carbonyl (C=O stretch at ~1650–1680 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹).
  • ¹H/¹³C NMR: The E-configuration is inferred from coupling constants (J = 12–16 Hz for trans-vinylic protons). Aromatic protons from dichloropyridine and dimethoxyphenyl groups appear as distinct multiplets.
  • UV-Vis: The conjugated enone system shows strong absorption at λ_max ~300–350 nm, typical for chalcones .

Advanced: What challenges arise in reconciling experimental XRD data with computational DFT models for this compound?

Methodological Answer:
Discrepancies often occur in bond angles and dihedral torsions. For example, experimental XRD data may show deviations of ±2° in bond angles compared to DFT-optimized structures due to crystal packing forces. To address this, hybrid functionals (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) are recommended for geometry optimization. Validate computational models against experimental XRD data (e.g., CCDC 1988019 for analogous compounds) .

Basic: What are the primary biological screening methods for evaluating antimicrobial activity of this compound?

Methodological Answer:
Initial screening uses agar diffusion assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Minimum inhibitory concentration (MIC) is determined via broth microdilution. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential. Advanced studies may combine time-kill assays with fluorescence microscopy to assess membrane disruption .

Advanced: How can DFT calculations elucidate structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., dichloropyridine ring) for nucleophilic attack.
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity. A smaller gap (~4–5 eV) correlates with higher antimicrobial activity.
  • Molecular Docking: Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Validate with experimental IC₅₀ values .

Advanced: How is crystallographic data (e.g., CCDC deposition) utilized to validate compound purity and stereochemistry?

Methodological Answer:
XRD provides unambiguous confirmation of stereochemistry and purity. Key steps:

Data Collection: Single-crystal XRD at 100–150 K.

Structure Solution: Use SHELX or Olex2 for refinement.

Validation: Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and ADDSYM alerts for symmetry mismatches.
Deposit data in CCDC (e.g., CCDC 1988019 for analogous compounds) for peer validation .

Advanced: What strategies address solubility challenges in pharmacological assays for hydrophobic chalcone derivatives?

Methodological Answer:

  • Co-solvent Systems: Use DMSO:PBS (≤1% v/v) or cyclodextrin inclusion complexes.
  • Pro-drug Design: Introduce polar groups (e.g., sulfonate esters) at the methoxy positions.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .

Basic: What analytical techniques are used to assess thermal stability and decomposition pathways?

Methodological Answer:

  • TGA/DSC: Determine decomposition onset temperature (typically >200°C for chalcones).
  • Mass Spectrometry (EI-MS): Identify fragmentation patterns (e.g., loss of Cl⁻ or methoxy groups).
  • In-situ XRD/PXRD: Monitor phase transitions under thermal stress .

Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized for scalable synthesis?

Methodological Answer:

  • Solvent Screening: Compare yields in ethanol (eco-friendly) vs. DMF (high polarity).
  • Catalyst Selection: Test bases (NaOH, KOH) and acid catalysts (HCl, p-TSA) for rate acceleration.
  • Flow Chemistry: Implement continuous flow reactors to reduce reaction time and improve reproducibility .

Advanced: What methodologies ensure enantiomeric purity in asymmetric synthesis of related chalcone derivatives?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IA/IB for enantiomer separation.
  • Circular Dichroism (CD): Confirm enantiopurity via Cotton effects.
  • Organocatalysis: Employ cinchona alkaloids or proline derivatives to induce asymmetry during Claisen-Schmidt condensation .

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